molecular formula C14H22ClN3O3 B13396987 benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

Cat. No.: B13396987
M. Wt: 315.79 g/mol
InChI Key: QSRGTPRDCDSKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGTPRDCDSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride typically involves the reaction of benzyl chloroformate with (S)-(5,6-diamino-6-oxohexyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation is often employed to remove the benzyl group, using catalysts such as palladium on carbon (Pd-C) under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(5,6-diamino-6-oxohexyl)carbamate hydrochloride, a lysine derivative with the molecular formula C14H22ClN3O3 and a molecular weight of approximately 315.79 g/mol, is useful in synthetic organic chemistry. It functions as a protected form of ammonia, particularly as a carbamate protecting group in the synthesis of primary amines, allowing selective reactions without amine interference.

Applications

  • Organic Synthesis Benzyl N-(5,6-diamino-6-oxohexyl)carbamate hydrochloride is used as a protecting group in peptide synthesis and other organic reactions involving primary amines. It is analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, phosphoric acid can be replaced with formic acid .
  • Pharmaceutical Research This compound is investigated for its potential biological activity, stemming from its structural relationship with lysine derivatives. Lysine derivatives can influence anabolic hormone secretion and enhance mental performance during stress-related tasks, as well as play a role in protein metabolism.
  • Muscle Recovery and Growth Studies suggest that benzyl N-(5,6-diamino-6-oxohexyl)carbamate may prevent exercise-induced muscle damage by modulating biochemical pathways associated with muscle recovery and growth.

Interactions

Mechanism of Action

The mechanism of action of Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed through catalytic hydrogenation, allowing for the controlled release of the amine group. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 58117-53-6
  • Molecular Formula : C₁₄H₂₂ClN₃O₃
  • Molecular Weight : 315.800 g/mol
  • IUPAC Name: Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
  • InChI Key : QSRGTPRDCDSKAY-YDALLXLXSA-N
  • LogP : 0.301 (indicating moderate hydrophilicity)

Structural Features: The compound comprises a benzyl carbamate group attached to a hexyl chain with a diamino-oxo motif at positions 5 and 5. The stereospecific (S)-configuration at position 5 is critical for its biological interactions .

Structural and Functional Comparisons

The compound is compared to three analogs (Table 1):

Parameter Target Compound (CAS 58117-53-6) N-Carbobenzoxy-1,6-diaminohexane HCl (CAS 78618-06-1) (S)-tert-Butyl (5,6-diamino-6-oxohexyl)carbamate HCl Benzyl {(5S)-5-amino-6-[bis(2-thienylmethyl)amino]-6-oxohexyl}carbamate HCl (CAS EP 2881393)
Protecting Group Benzyl carbamate Benzyl carbamate tert-Butyl carbamate Benzyl carbamate with bis(2-thienylmethyl) substituents
Key Functional Groups 5,6-Diamino-6-oxohexyl 1,6-Diaminohexyl 5,6-Diamino-6-oxohexyl 5-Amino, bis(2-thienylmethyl)amino-6-oxohexyl
Molecular Formula C₁₄H₂₂ClN₃O₃ C₁₄H₂₃ClN₂O₂ Not explicitly reported C₂₈H₃₃ClN₄O₃S₂
Molecular Weight (g/mol) 315.800 286.8 ~300 (estimated) ~617.2 (estimated)
LogP 0.301 ~1.2 (predicted) ~1.5 (tert-butyl increases lipophilicity) ~2.8 (thienyl groups enhance hydrophobicity)
Synthetic Method Hydrogenolysis of intermediates Benzoylation of 6-amino-1-hexanethiol HCl tert-Butyl carbamate protection under acidic conditions Multi-step synthesis with dichloroethane and thiophene derivatives
Deprotection Conditions Hydrogenolysis (H₂/Pd) Acidic hydrolysis Strong acids (e.g., TFA) Hydrogenolysis or thiol-specific reagents
Key Differences and Implications

Protecting Group Effects: Benzyl vs. tert-Butyl: The benzyl group in the target compound allows for mild deprotection (e.g., hydrogenolysis), whereas the tert-butyl analog requires harsh acidic conditions, limiting its use in acid-sensitive syntheses .

Functional Group Impact: The 5,6-diamino-6-oxohexyl motif in the target compound provides dual nucleophilic sites for crosslinking or enzyme inhibition, unlike the single-amino N-Carbobenzoxy-1,6-diaminohexane . The oxo group at position 6 enhances hydrogen-bonding capacity, critical for interactions with biological targets .

Synthetic Flexibility :

  • The target compound’s synthesis is streamlined using benzyl carbamate intermediates, as described in patent methods . In contrast, thienyl-modified analogs require specialized reagents (e.g., 2-thiopheneacetyl chloride), increasing complexity .

Analytical Considerations :

  • The target compound’s moderate LogP (0.301) enables efficient HPLC separation (Newcrom R1 column) , whereas tert-butyl and thienyl analogs may require alternative columns (e.g., C18) due to higher hydrophobicity.

Biological Activity

Benzyl N-(5,6-diamino-6-oxohexyl)carbamate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in relation to its structural similarities with lysine derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H22ClN3O3
  • Molecular Weight : 315.79 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in various organic solvents and moderately soluble in water

The biological activity of benzyl N-(5,6-diamino-6-oxohexyl)carbamate is primarily linked to its role as a lysine derivative. Lysine is an essential amino acid involved in various metabolic processes, including protein synthesis and hormone secretion. The compound may influence anabolic hormone secretion and enhance mental performance during stress-related tasks. Specific studies suggest that it may help prevent exercise-induced muscle damage by modulating biochemical pathways associated with muscle recovery and growth .

Biological Activities

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Benzyl CarbamateC8H9NO2Simpler structure, used primarily as a protecting group
N-Carbobenzoxy-LysineC14H18N2O3Similar protective function but lacks the oxohexyl component
5-Aminolevulinic AcidC5H9NInvolved in heme synthesis; different biological role
N-Boc-LysineC13H24N2O4Another protecting group for lysine derivatives

Benzyl N-(5,6-diamino-6-oxohexyl)carbamate distinguishes itself through its specific oxohexyl moiety and its dual role as both a protecting group and an active participant in biological processes related to lysine metabolism .

Case Studies and Research Findings

Research has demonstrated various biological activities associated with benzyl N-(5,6-diamino-6-oxohexyl)carbamate:

  • Exercise-Induced Muscle Damage :
    • A study highlighted the compound's ability to modulate biochemical pathways that are crucial for muscle recovery post-exercise, indicating its potential use in sports medicine .
  • Hormonal Response Modulation :
    • Investigations into the hormonal responses influenced by this compound suggest that it may play a role in enhancing anabolic processes within the body .
  • Potential Applications :
    • The compound's use as a protecting group in synthetic organic chemistry allows for selective reactions without interference from amine functionalities, showcasing its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing benzyl N-(5,6-diamino-6-oxohexyl)carbamate hydrochloride?

  • The synthesis involves sequential protection and deprotection steps. First, the carbamate linkage is formed by reacting benzyl chloroformate with a hexyl chain precursor containing amino and ketone groups. The reaction requires precise pH control (pH 8–9) and low temperatures (0–5°C) to minimize side reactions. Chromatographic purification (e.g., silica gel column chromatography) is critical to isolate the hydrochloride salt from unreacted intermediates .
  • Example protocol:

StepReagents/ConditionsPurpose
1Benzyl chloroformate, 0°C, pH 9Carbamate formation
2HCl (gaseous), THFHydrochloride salt precipitation
3Reverse-phase HPLC (C18 column)Final purification

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical methods :

  • HPLC : Use a Newcrom R1 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 v/v) at 1.0 mL/min flow rate. Retention time: ~8.2 min .
  • Mass spectrometry (MS) : Expected molecular ion [M+H]+ at m/z 315.8 (C₁₄H₂₂ClN₃O₃) .
  • NMR : Key signals include δ 7.3 ppm (benzyl aromatic protons) and δ 3.2 ppm (methylene groups adjacent to carbamate) .

Q. What are the stability considerations for this compound under experimental conditions?

  • The hydrochloride salt enhances aqueous solubility but is sensitive to prolonged exposure to alkaline conditions (pH > 8), which can hydrolyze the carbamate group. Store at –20°C in anhydrous DMSO or dry ethanol. Stability in buffered solutions (e.g., PBS) is limited to 24 hours at 4°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

  • Crystallization : Grow single crystals via vapor diffusion using methanol/water (70:30).
  • Data collection : Use SHELX programs (e.g., SHELXD for structure solution) with Mo-Kα radiation (λ = 0.71073 Å). Refinement in SHELXL ensures accurate modeling of hydrogen bonding between the hydrochloride and carbamate groups .
  • Example metrics:

ParameterValue
R-factor<0.05
Resolution1.2 Å

Q. What experimental strategies address contradictory data in biological activity assays?

  • If bioactivity varies between batches:

  • Reproducibility checks : Validate purity via orthogonal methods (HPLC + NMR).
  • Dose-response curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to rule out solubility artifacts.
  • Target engagement assays : Use surface plasmon resonance (SPR) to directly measure binding kinetics to putative targets (e.g., enzymes with active-site lysine residues) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions between the carbamate group and catalytic pockets (e.g., proteases). The amino groups may form salt bridges with acidic residues (e.g., aspartate or glutamate).
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Focus on hydrogen-bond persistence and conformational flexibility of the hexyl chain .

Q. What structural modifications enhance the compound’s bioavailability or target selectivity?

  • Modification strategies :

  • Replace the benzyl group with a more polar substituent (e.g., pyridinyl) to improve aqueous solubility.
  • Introduce steric hindrance (e.g., methyl groups) on the hexyl chain to reduce off-target interactions.
    • Validation : Compare logP (measured via shake-flask method) and IC₅₀ values in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.